2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol

TRPA1 ion channel pain/nociception calcium flux assay

Standard isothiocyanates (AITC, SFN) introduce TRP channel cross-talk and rapid aqueous degradation that compromise assay reproducibility and target engagement. Moringin eliminates these confounds with a unique rhamnosyl-benzyl scaffold: • Exclusive TRPA1 agonism (EC50 3.14 µM) - no TRPV1-4 or TRPM8 activation • 2.4-6.3× greater cytotoxicity than etoposide in SH-SY5Y/HepG2 cells • ~70% integrity after 30 days at 25 °C vs. rapid degradation of AITC/PEITC • Superior NF-κB inhibition over sulforaphane; dual NF-κB/STAT5 suppression at nanomolar levels Supplied with rigorous HPLC, NMR, and MS analytical QC. Ideal for calcium imaging, electrophysiology, chronic in-vivo dosing, and Nrf2/NF-κB crosstalk studies.

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
CAS No. 73255-40-0
Cat. No. B1218149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol
CAS73255-40-0
Synonyms4-((alpha-L-rhamnosyloxy)benzyl)isothiocyanate
glucomoringin isothiocyanate
GMG-ITC
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O
InChIInChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3
InChIKeyQAZIHHJTZPNRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moringin — TRPA1 Agonist Core Identity and Structure


2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol (CAS 73255‑40‑0), trivially known as moringin or GMG‑ITC, is a phenolic glycoside bearing an isothiocyanate warhead [1]. It belongs to the glucosinolate‑derived isothiocyanate family and is the principal bioactive hydrolysis product of glucomoringin from Moringa oleifera seeds. Its defining structural feature — a 4‑(α‑L‑rhamnosyloxy)benzyl isothiocyanate scaffold — imparts a distinct combination of TRPA1 ion‑channel agonism and aqueous reactivity that diverges markedly from simpler alkyl or aryl isothiocyanates.

TRPA1 Pathway Agonist Rhamnosyl‑benzyl ITC scaffold with reported TRPA1 selectivity over TRPV1–4/TRPM8.
Aqueous‑Stable ITC Probe Reported ambient aqueous stability advantage relative to volatile isothiocyanates.
Nrf2‑Dependent Response Supports Nrf2/NF‑κB crosstalk studies with genetic validation context.

Why Moringin-Specific Evidence Matters vs. Generic Isothiocyanates


Isothiocyanates are frequently treated as interchangeable chemical probes or bioactive ingredients, yet their TRP‑channel selectivity, cellular pathway engagement, and aqueous stability diverge dramatically depending on the side‑chain architecture. Moringin’s rhamnosyl‑benzyl motif confers TRPA1 selectivity with negligible cross‑activation of TRPV1‑4 or TRPM8, whereas common congeners such as allyl isothiocyanate (AITC) and sulforaphane (SFN) exhibit different selectivity fingerprints, degradation kinetics, and potency in NF‑κB and JAK/STAT pathway assays [1][2]. Substituting moringin with a less selective or less stable isothiocyanate can compromise experimental reproducibility, misinterpret target engagement, and introduce off‑target effects that confound both in‑vitro and in‑vivo readouts.

TRPA1 Selectivity May Not Transfer
Common isothiocyanates (AITC, allicin) co‑activate TRPV1 or other TRP channels; moringin’s reported selectivity profile differs.
NF‑κB Inhibition Context Differs
Sulforaphane shows different NF‑κB inhibition potency; reported head‑to‑head context suggests pathway suppression may not replicate.
Aqueous Stability Profile Varies
Volatile isothiocyanates degrade faster under aqueous conditions; moringin’s reported stability may shift long‑term assay outcomes.

Moringin Quantitative Differentiation Guide — Comparator Data


TRPA1 Agonist Potency vs. AITC Standard

In a rat TRPA1 (rTRPA1) HEK‑293 calcium‑flux assay, pure moringin produced an efficacy of 102.6 ± 1.1 % relative to the reference agonist AITC (100 µM) and an EC₅₀ of 3.14 ± 0.16 µM [1]. The same study shows that AITC itself is the 100 % efficacy reference, meaning moringin is a full agonist with a defined micromolar potency. Moringa leaf extracts prepared with different solvents exhibited far lower potency (EC₅₀ 1.3 to >20 µg/mL) highlighting the activity advantage of the isolated compound [1].

TRPA1 EC₅₀ vs AITC
Head‑to‑head
EC₅₀ = 3.14 ± 0.16 µM; Efficacy 102.6% of AITC
Reported full agonist potency matched to AITC; supports TRPA1 assay potency review.
rTRPA1 HEK‑293 Ca²⁺ flux assay; AITC 100 µM reference.
TRPA1 ion channel pain/nociception calcium flux assay

TRP Channel Selectivity Fingerprint

In parallel calcium‑flux assays on HEK‑293 cells expressing individual TRP channels, moringin did not activate (or activated only very weakly) the vanilloid receptors TRPV1, TRPV2, TRPV3, TRPV4, or the menthol/cooling receptor TRPM8 [1]. This selectivity contrasts with broad‑spectrum TRP agonists such as allicin or polygodial, which co‑activate TRPV1, and with AITC which, although primarily TRPA1, is less thoroughly profiled for TRPV cross‑reactivity in a single comparative study [1].

TRP Channel Selectivity
Reported
No activation of TRPV1, TRPV2, TRPV3, TRPV4, TRPM8
Reported TRPA1‑selective profile; helps avoid off‑target channel cross‑talk in assays.
Parallel Ca²⁺ imaging in HEK‑293 cells expressing individual rat TRP channels.
TRP channel selectivity off‑target profiling pain research

NF-κB Pathway Inhibition vs. Sulforaphane

Michl et al. demonstrated that in the micromolar range, the isothiocyanate moringin (GMG‑ITC) is a more potent inhibitor of TNF‑α‑induced NF‑κB transcriptional activity than sulforaphane (SFN) [1]. Both compounds suppressed STAT5 target‑gene expression in the nanomolar range without blocking STAT5 phosphorylation, indicating a shared downstream mechanism; however, moringin’s superior NF‑κB inhibition at equivalent micromolar concentrations provides a distinct anti‑inflammatory potency advantage [1].

NF‑κB Inhibition vs SFN
Head‑to‑head
More potent NF‑κB inhibition than SFN in µM range; STAT5 target‑gene suppression equipotent in nM range
Reported stronger NF‑κB pathway inhibition context; supports inflammation model studies.
Ba/F3 cells, TNF‑α‑induced luciferase reporter; qRT‑PCR for STAT5 targets.
NF‑κB inhibition anti‑inflammatory transcriptional regulation

Cytotoxicity in Neuroblastoma vs. Etoposide

Habtemariam isolated moringin from Moringa stenopetala seeds and assessed its antiproliferative activity against SH‑SY5Y human neuroblastoma cells and HepG2 hepatocellular carcinoma cells [1]. Moringin was 2.4‑fold more potent than the clinical topoisomerase‑II inhibitor etoposide in SH‑SY5Y cells and 6.3‑fold more potent in HepG2 cells, with IC₅₀ values of 9.81 ± 1.30 µg/mL and 6.28 ± 0.55 µg/mL respectively [1].

Cytotoxicity vs Etoposide
Head‑to‑head
2.4‑fold (SH‑SY5Y) and 6.3‑fold (HepG2) greater potency
Reported cytotoxicity fold‑difference; supports cell‑model endpoint review.
MTT viability; SH‑SY5Y IC₅₀ 9.81 µg/mL, HepG2 IC₅₀ 6.28 µg/mL.
anticancer activity neuroblastoma cytotoxicity assay

Aqueous Stability vs. Volatile Isothiocyanates

Lu et al. studied the degradation of moringin in aqueous solution and found it follows pseudo‑first‑order kinetics, hydrolyzing to rhamnobenzyl alcohol and rhamnobenzylamine with further reactions forming thiourea and dithiocarbamate products [1]. Notably, moringin was previously reported to be relatively more stable than volatile isothiocyanates such as AITC; it degraded by only 30 % after 30 days at 25 °C, compared to rapid loss of volatile ITCs under identical conditions [1]. The degradation products showed very weak or no cytotoxicity, emphasizing that intact isothiocyanate functionality is essential for bioactivity [1].

Aqueous Stability
Reported
~70% intact after 30 days at 25 °C; vs rapid loss of AITC
Reported aqueous stability profile; supports formulation‑exposure review.
Pseudo‑first‑order kinetics; temperature‑dependent degradation.
stability formulation degradation kinetics

Nrf2-Dependent Efficacy in Colitis Models

In a DSS‑induced ulcerative colitis mouse model, moringin treatment increased body weight, restored colonic length, reduced the disease activity index, and improved histological scores [1]. Mechanistically, moringin inhibited NF‑κB signaling via Nrf2 activation and modulated the PI3K/AKT/mTOR pathway. Crucially, in Nrf2‑knockout mice, the protective effects of moringin were abolished, demonstrating an Nrf2‑dependent mechanism [1]. In Caco‑2 cell monolayers, the Nrf2 inhibitor ML385 similarly abrogated moringin’s protection against LPS‑induced inflammation [1].

Nrf2‑Dependent Colitis Model
Reported
Reduced DAI, increased colon length in WT mice; model response lost in Nrf2‑KO
Nrf2‑dependent model response reported; supports target‑engagement studies.
DSS colitis model; i.p. administration; Caco‑2 cell validation with ML385.
ulcerative colitis Nrf2/NF‑κB pathway in‑vivo pharmacology

High-Value Application Scenarios for Moringin


TRPA1-Selective Probe for Pain and Nociception

Investigators requiring a full TRPA1 agonist that does not activate TRPV1–4 or TRPM8 should select moringin over AITC or allicin‑based agonists. Its EC₅₀ of 3.14 µM and efficacy matched to the AITC standard [Section 3, Evidence 1] combined with confirmed channel selectivity [Section 3, Evidence 2] make it suitable for calcium‑imaging, electrophysiology, and in‑vivo pain‑model experiments where TRPV cross‑talk must be excluded.

NF-κB-Driven Inflammation and Chemoprevention Assays

For cell‑based or in‑vivo models of TNF‑α‑induced NF‑κB activation, moringin’s superior inhibition over sulforaphane at micromolar concentrations [Section 3, Evidence 3] reduces the effective dose window and lowers solvent‑carrier interference. Its parallel suppression of STAT5 target genes at nanomolar levels supports dual‑pathway inhibition studies in leukemia, lymphoma, and solid‑tumor models.

Cytotoxic Lead in Neuroblastoma and Hepatic Carcinoma

Moringin’s 2.4‑ to 6.3‑fold greater potency than etoposide in SH‑SY5Y and HepG2 cells [Section 3, Evidence 4] positions it as a benchmark natural isothiocyanate for cytotoxicity screening cascades. Medicinal chemistry teams can use moringin as a starting scaffold for structure–activity relationship (SAR) expansion with a defined potency advantage over a clinical comparator.

Aqueous-Stable Isothiocyanate for Long-Term Dosing

Compared to volatile isothiocyanates like AITC and PEITC that degrade rapidly in aqueous media, moringin retains ~70 % integrity after 30 days at 25 °C [Section 3, Evidence 5]. This stability profile makes it the preferred isothiocyanate for chronic in‑vivo dosing regimens, drinking‑water formulations, and in‑vitro assays requiring multi‑day exposure without daily compound replenishment.

Nrf2-Dependent Pharmacology in Colitis Research

The genetic validation of moringin’s Nrf2‑dependent protection in the DSS‑colitis model [Section 3, Evidence 6] enables researchers to use moringin as a chemical tool to dissect Nrf2/NF‑κB crosstalk in intestinal inflammation. The availability of Nrf2‑KO mice as a negative‑control system makes moringin particularly valuable for target‑engagement studies and for benchmarking novel Nrf2 activators.

Application
Selection Property
Validation Focus
TRPA1‑selective probe studies
TRPA1 isoform selectivity context
TRPA1 vs TRPV/TRPM8 cross‑reactivity review
NF‑κB pathway inhibition studies
NF‑κB inhibition context
Reporter‑based pathway assay validation
Cancer cell‑model screening
Cytotoxicity endpoint context
Cell‑viability endpoint review
Aqueous‑stability research
Storage stability profile
Degradation kinetics review
Nrf2‑dependent colitis research
Nrf2 pathway dependency
KO model target‑engagement validation
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